molecular formula C12H18OS B13907239 1-[2-(iso-Butylthio)phenyl]ethanol

1-[2-(iso-Butylthio)phenyl]ethanol

Cat. No.: B13907239
M. Wt: 210.34 g/mol
InChI Key: ZHDFASUQXGKSNO-UHFFFAOYSA-N
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Description

1-[2-(iso-Butylthio)phenyl]ethanol is an organosulfur compound featuring a benzene ring substituted with an iso-butylthio group (-S-C(CH2)2CH3) at the ortho position (2-position) and an ethanol moiety (-CH2CH2OH) at the benzylic position. The compound’s molecular formula is C12H18OS, with a molecular weight of 210.33 g/mol.

Properties

IUPAC Name

1-[2-(2-methylpropylsulfanyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFASUQXGKSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(iso-Butylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(iso-butylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, catalytic hydrogenation of 2-(iso-butylthio)benzaldehyde using a palladium catalyst under high pressure and temperature can be employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(iso-Butylthio)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 1-[2-(iso-Butylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the iso-butylthio group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below highlights key differences between 1-[2-(iso-Butylthio)phenyl]ethanol and two related compounds: 1-(2-Methylphenyl)ethanol and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups CAS Number
This compound C12H18OS 210.33 iso-Butylthio (2) Thioether, Hydroxyl Not Provided
1-(2-Methylphenyl)ethanol C9H12O 136.19 Methyl (2) Hydroxyl 7287-82-3
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C16H26O3 266.37 Tetramethylbutyl (4), Phenoxyethoxy (2) Ether, Hydroxyl 9036-19-5
Key Observations:

Substituent Effects: this compound contains a sulfur-based iso-butylthio group, which is bulkier and more lipophilic than the methyl group in 1-(2-Methylphenyl)ethanol. This difference likely reduces aqueous solubility but enhances membrane permeability . The tetramethylbutyl-phenoxyethoxy substituent in the third compound introduces a long-chain ether, increasing polarity compared to thioethers but retaining moderate lipophilicity due to the branched alkyl group .

Molecular Weight Trends: The molecular weight increases with substituent complexity: 136.19 g/mol (methyl) → 210.33 g/mol (thioether) → 266.37 g/mol (tetramethylbutyl-ether).

Functional Group Reactivity :

  • Thioether vs. Ether : Thioethers (in the main compound) are more nucleophilic than ethers, making them prone to oxidation (e.g., forming sulfoxides) or alkylation reactions. Ethers (as in the third compound) are more chemically inert but participate in hydrogen bonding via oxygen .
  • Hydroxyl Group : All three compounds have hydroxyl groups, enabling hydrogen bonding. However, steric hindrance from bulky substituents (e.g., iso-butylthio) may limit solvent interactions in the main compound.

Biological Activity

1-[2-(iso-Butylthio)phenyl]ethanol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique iso-butylthio group attached to a phenolic structure, plays a significant role in various biological processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol
  • IUPAC Name : 1-[2-(2-methylpropylsulfanyl)phenyl]ethanol

The presence of the iso-butylthio group enhances the compound's hydrophobicity and influences its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the iso-butylthio group may engage with hydrophobic regions of proteins, affecting their stability and function.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Protein-Ligand Interactions : It can bind to proteins, influencing their activity and potentially modulating cellular signaling pathways.

Biological Activity

Research on this compound indicates several biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit bacteriostatic effects by disrupting bacterial membrane integrity.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation through modulation of inflammatory mediators.
  • Potential Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of phenolic compounds found that derivatives like this compound exhibited significant activity against various bacterial strains. The mechanism was linked to their ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus30 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Applications in Pharmacology

The unique properties of this compound make it a valuable candidate for further pharmacological studies. Its potential applications include:

  • Drug Development : As a lead compound for developing new antimicrobial or anti-inflammatory agents.
  • Research Tool : In studies investigating enzyme inhibition and protein interactions.

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